GNF-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

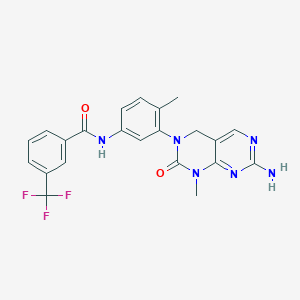

IUPAC Name |

N-[3-(7-amino-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl)-4-methylphenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N6O2/c1-12-6-7-16(28-19(32)13-4-3-5-15(8-13)22(23,24)25)9-17(12)31-11-14-10-27-20(26)29-18(14)30(2)21(31)33/h3-10H,11H2,1-2H3,(H,28,32)(H2,26,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVLMQTXUWMUII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Mechanism of Action: Allosteric Inhibition of Bcr-Abl

It appears there may be a typographical error in the query for "GNF-6," as extensive searches did not yield a specific compound with this designation. However, the Genomics Institute of the Novartis Research Foundation (GNF) has developed a well-known series of compounds, including GNF-2, GNF-5, and GNF-7, which are potent and selective inhibitors of the Bcr-Abl tyrosine kinase. This guide will focus on the mechanism of action of these representative GNF compounds, which are understood to be allosteric inhibitors of Bcr-Abl.

GNF-2, GNF-5, and GNF-7 are notable for their non-ATP competitive mechanism of action.[1][2] Unlike many kinase inhibitors that bind to the highly conserved ATP-binding site, these GNF compounds bind to the myristate-binding pocket of the Abl kinase domain.[1][3] This allosteric inhibition offers a high degree of selectivity for Bcr-Abl.[1][4]

The binding of GNF compounds to the myristate-binding pocket induces a conformational change in the Abl kinase domain, locking it in an inactive state.[1] This prevents the kinase from adopting the active conformation necessary for substrate phosphorylation, thereby inhibiting its downstream signaling. This mechanism is distinct from ATP-competitive inhibitors and can be effective against certain mutations that confer resistance to those inhibitors.[5]

Signaling Pathways Modulated by GNF Bcr-Abl Inhibitors

The primary target of these GNF compounds is the constitutively active Bcr-Abl tyrosine kinase, a hallmark of Chronic Myelogenous Leukemia (CML). By inhibiting Bcr-Abl, these compounds effectively shut down the aberrant signaling pathways that drive the proliferation and survival of CML cells.

Key downstream signaling pathways affected include:

-

STAT5 Signaling: GNF-2 has been shown to significantly decrease the phosphorylation of STAT5, a critical downstream effector of Bcr-Abl that promotes cell proliferation and survival.[1]

-

AKT/mTOR Signaling: GNF-7 has been demonstrated to suppress the AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[6]

-

CrkL Phosphorylation: GNF-2 inhibits the tyrosine phosphorylation of CrkL, a major substrate of Bcr-Abl and a key adapter protein in its signaling network.[1]

The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in Bcr-Abl-positive cells.[1][2]

References

A Technical Guide to the Target Identification and Validation of GNF-7, a Multi-Targeted Kinase Inhibitor

Disclaimer: Initial searches for a specific molecule designated "GNF-6" did not yield a publicly documented compound with extensive target identification and validation data. The "GNF" prefix is utilized by the Genomics Institute of the Novartis Research Foundation (GNF) for a variety of compounds. This guide will therefore focus on a well-characterized GNF compound, GNF-7 , as a detailed example to fulfill the core requirements of an in-depth technical guide on the target identification and validation of a GNF-designated small molecule.

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the target identification, validation, and mechanism of action of GNF-7, a potent, multi-targeted kinase inhibitor. The document details the quantitative data supporting its activity, the experimental protocols for its validation, and the signaling pathways it modulates.

GNF-7: A Multi-Targeted Kinase Inhibitor

GNF-7 has been identified as a potent inhibitor of several kinases implicated in cancer, demonstrating a polypharmacological profile that is advantageous in overcoming drug resistance. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), BRAF (v-raf murine sarcoma viral oncogene homolog B1), Fibroblast Growth Factor Receptor 4 (FGFR4), and the Bcr-Abl fusion protein.[1][2][3]

Target Profile of GNF-7

GNF-7 has demonstrated significant inhibitory activity against wild-type and mutant forms of its target kinases.

-

FLT3: GNF-7 is a potent inhibitor of FLT3, particularly the internal tandem duplication (ITD) mutation (FLT3-ITD), which is a common driver in Acute Myeloid Leukemia (AML).[2][4] It has also shown efficacy against mutations that confer resistance to other FLT3 inhibitors, such as the F691L mutation.[2]

-

BRAF: GNF-7 is a pan-class BRAF inhibitor, meaning it can inhibit all three classes of BRAF mutants (I, II, and III).[3] This is a significant advantage over inhibitors like vemurafenib, which are only effective against Class I mutants.[3]

-

FGFR4: GNF-7 has been identified as a highly potent inhibitor of FGFR4, a receptor tyrosine kinase implicated in hepatocellular carcinoma.[5]

-

Bcr-Abl: GNF-7 is also a potent inhibitor of the wild-type Bcr-Abl and the T315I mutant, a common resistance mutation in Chronic Myeloid Leukemia (CML).[1]

Quantitative Data: Inhibitory Activity of GNF-7

The following tables summarize the in vitro inhibitory activity of GNF-7 against its primary targets and in various cancer cell lines.

Table 1: Kinase Inhibitory Activity of GNF-7

| Target Kinase | IC50 (nM) |

| Bcr-Abl (Wild-Type) | 133 |

| Bcr-Abl (T315I mutant) | 61 |

Data sourced from TargetMol product information.[1]

Table 2: Anti-proliferative Activity of GNF-7 in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |

| Ba/F3 | Pro-B | Bcr-Abl (Wild-Type) | < 11 |

| Ba/F3 | Pro-B | Bcr-Abl (T315I mutant) | < 11 |

| MOLM-13 | AML | FLT3-ITD | Potent Inhibition |

| MV4-11 | AML | FLT3-ITD | Potent Inhibition |

| A375 | Melanoma | BRAF V600E (Class I) | Stronger than vemurafenib |

| C8161 | Melanoma | BRAF V600E (Class I) | Stronger than vemurafenib |

| H1755 | Lung Cancer | BRAF G464E/G469A (Class II) | Stronger than vemurafenib |

| H1666 | Lung Cancer | BRAF G466V (Class III) | Stronger than vemurafenib |

| Colo205 | Colon Cancer | BRAF V600E | 5 |

| SW620 | Colon Cancer | BRAF V600E | 1 |

Data compiled from multiple sources.[1][2][3]

Signaling Pathways Modulated by GNF-7

GNF-7 exerts its anti-cancer effects by inhibiting key signaling pathways that drive cell proliferation, survival, and differentiation.

FLT3 Signaling Pathway

Mutated FLT3, particularly FLT3-ITD, leads to constitutive activation of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT5 pathways, promoting leukemia cell proliferation and survival.[2] GNF-7's inhibition of FLT3 blocks these downstream signals.

Caption: GNF-7 inhibits the constitutively active FLT3-ITD receptor.

BRAF/MAPK Signaling Pathway

BRAF mutations lead to the constitutive activation of the MAPK/ERK signaling pathway, a key driver of cell growth in melanoma and other cancers.[6][7] GNF-7's ability to inhibit all classes of BRAF mutants effectively shuts down this pathway.

Caption: GNF-7 inhibits all classes of mutant BRAF in the MAPK pathway.

FGFR4 Signaling Pathway

Aberrant FGFR4 signaling, often driven by its ligand FGF19, activates downstream pathways like RAS-RAF-MAPK and PI3K-AKT, promoting tumorigenesis.[8]

References

- 1. GNF-7 | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]

- 2. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The first small molecules capable of strongly suppressing proliferation of cancer cells harboring BRAF class I/II/III mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Ambiguity of "GNF-6": A Challenge in Chemical Identification

The designation "GNF-6" does not correspond to a unique, publicly documented chemical entity, making a detailed technical guide on its structure, properties, and biological activity impossible to compile at this time. Searches for "this compound" yield information on a variety of similarly named compounds and materials, leading to significant ambiguity.

A comprehensive search of chemical databases and scientific literature reveals several distinct molecules with "GNF" prefixes, including GNF-2, GNF-5, GNF-351, and GNF-6231. For instance, GNF-2 is identified as 3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide, a compound with a defined chemical structure and molecular formula of C18H13F3N4O2[1]. Similarly, GNF-5 is documented with the chemical name N-(2-hydroxyethyl)-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide and a molecular formula of C20H17F3N4O3[2][3]. These examples highlight the specificity of nomenclature within this series of compounds, a specificity that is absent for the term "this compound."

Furthermore, the acronym "GNF" is also used to refer to Graphene Nanoflakes, which are carbon-based nanomaterials with applications in drug delivery and bio-imaging[4][5]. This adds another layer of complexity, as "this compound" could potentially refer to a specific formulation or functionalization of these nanoflakes. However, no specific "this compound" variant is described in the available literature.

Without a precise chemical identifier such as a CAS number, IUPAC name, or a definitive structural representation, any attempt to provide information on "this compound" would be speculative and likely inaccurate. Researchers and scientists seeking information on a specific compound are urged to use precise identifiers to avoid confusion and ensure the accuracy of the information retrieved.

Due to the ambiguous nature of the term "this compound," this guide cannot provide the requested in-depth technical information, including chemical properties, experimental protocols, and signaling pathway diagrams. Further clarification on the specific chemical entity of interest is required to proceed with a detailed analysis.

References

An In-depth Technical Guide to the Biological Activity and Pathways of GNF-6

This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and relevant signaling pathways of GNF-6, a potent and specific ATP-competitive kinase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research, particularly in the context of Chronic Myelogenous Leukemia (CML).

Introduction to this compound

This compound is a small molecule inhibitor targeting the BCR-ABL tyrosine kinase.[1][2][3] A key characteristic of this compound is its ability to inhibit the T315I "gatekeeper" mutant of BCR-ABL, a mutation that confers resistance to first-generation tyrosine kinase inhibitors such as imatinib.[2][3] this compound functions as a Type-II kinase inhibitor, which locks the kinase in an inactive conformation.[1][2][4]

Quantitative Biological Activity of this compound

The inhibitory activity of this compound has been quantified against various forms of the ABL kinase and in cellular assays. The following table summarizes the key IC50 values reported in the literature.

| Target | Assay Type | IC50 Value | Reference |

| c-ABL-T334I | Biochemical Assay | 0.25 µM | [1] |

| BCR-ABL | Biochemical Assay | 0.09 µM | [1] |

| BCR-ABL-T315I | Biochemical Assay | 0.590 µM | [1] |

| Wild-type BCR-ABL | Ba/F3 Cellular Proliferation | < 5 nM | [2][3] |

| BCR-ABL-T315I | Ba/F3 Cellular Proliferation | 303 nM | [2][3] |

| T315I-Bcr-Abl | Cellular Kinase Autophosphorylation | 243 nM | [2][3] |

| Untransformed Ba/F3 Cells | Cellular Proliferation | 1.7 µM | [2][3] |

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor that binds to the inactive "DFG-out" conformation of the ABL kinase domain.[1][4] This binding mode is characteristic of Type-II kinase inhibitors. By stabilizing the inactive state, this compound disrupts the assembly of the hydrophobic spine, which is a network of hydrophobic interactions crucial for kinase activity.[1][4] This prevents the kinase from adopting its active conformation, thereby blocking its downstream signaling.

The primary signaling pathway inhibited by this compound is the BCR-ABL pathway, which is constitutively active in CML and drives uncontrolled cell proliferation and survival. The diagram below illustrates the mechanism of this compound action within this pathway.

Caption: Mechanism of this compound as a Type-II inhibitor of ABL kinase.

The following diagram illustrates the BCR-ABL signaling pathway and the point of inhibition by this compound.

Caption: The BCR-ABL signaling pathway and its inhibition by this compound.

Experimental Protocols

A key experimental system for evaluating the cellular activity of this compound and other BCR-ABL inhibitors is the Ba/F3 cell line model.[2][3] Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for its survival and proliferation.

Principle: Wild-type Ba/F3 cells require IL-3 for survival.[2][3] When these cells are transformed with the BCR-ABL oncogene, they become IL-3 independent and can proliferate in the absence of this cytokine.[2][3] A selective inhibitor of BCR-ABL will inhibit the proliferation of BCR-ABL-transformed Ba/F3 cells in the absence of IL-3 but will have a minimal effect on the proliferation of untransformed Ba/F3 cells grown in the presence of IL-3.[2][3] This differential effect is used to determine the potency and selectivity of the inhibitor.

Methodology:

-

Cell Culture:

-

Maintain wild-type Ba/F3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 10 ng/mL of murine IL-3.

-

Maintain BCR-ABL-transformed Ba/F3 cells (including wild-type and T315I mutant) in the same medium but without IL-3.

-

-

Assay Setup:

-

Plate Ba/F3 cells (both wild-type and BCR-ABL transformed) in 96-well plates at a density of approximately 5,000 cells per well.

-

For wild-type Ba/F3 cells, the medium should contain IL-3. For BCR-ABL transformed cells, the medium should be IL-3-free.

-

Add this compound at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Viability Measurement:

-

Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

-

Data Analysis:

-

Normalize the viability data to the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

The following diagram outlines the workflow for the Ba/F3 cell-based assay.

Caption: Workflow for the Ba/F3 cell-based proliferation assay.

Conclusion

This compound is a significant research tool and a lead compound in the development of inhibitors for drug-resistant CML. Its ability to inhibit the T315I gatekeeper mutant of BCR-ABL by binding to the inactive "DFG-out" conformation highlights a successful strategy in overcoming kinase inhibitor resistance. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers working with this compound and similar compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scispace.com [scispace.com]

- 3. A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” mutant of Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer Targeted Therapy (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]

GNF-6: A Technical Guide to In Vitro and In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo studies of GNF-6, a potent and selective ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase, including the clinically significant T315I "gatekeeper" mutant. This compound, also identified as compound 14 in foundational research, demonstrates significant promise in overcoming resistance to earlier-generation Bcr-Abl inhibitors.

In Vitro Studies

This compound has been evaluated in a series of in vitro assays to determine its inhibitory activity against wild-type and various mutant forms of the Bcr-Abl kinase. The primary assays utilized were cellular proliferation assays using Ba/F3 murine pro-B cells, which are dependent on the activity of the expressed Bcr-Abl oncoprotein for survival and growth, and kinase autophosphorylation assays.

Quantitative In Vitro Data

The inhibitory potency of this compound was determined by measuring the concentration required to inhibit 50% of cell proliferation (IC50) in various Ba/F3 cell lines expressing different Bcr-Abl variants.

| Cell Line/Target | This compound IC50 (μM) |

| c-Abl-T334I | 0.25 |

| BCR-ABL | 0.09 |

| BCR-ABL-T315I | 0.590 |

Data sourced from MedChemExpress.[1]

Experimental Protocols

Ba/F3 Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using Ba/F3 cells engineered to express either wild-type or mutant Bcr-Abl. These cells become dependent on the kinase activity of Bcr-Abl for their proliferation and survival when interleukin-3 (IL-3) is withdrawn from the culture medium.

-

Cell Culture: Ba/F3 cells expressing the respective Bcr-Abl constructs were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin. For routine maintenance of the cell lines, 1 ng/mL of murine IL-3 was added to the medium.

-

Assay Procedure:

-

Cells were washed to remove IL-3 and resuspended in an IL-3-free medium.

-

Cells were plated in 96-well plates at a density of 10,000 cells per well.

-

This compound was added to the wells in a series of dilutions.

-

The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

IC50 values were calculated from the dose-response curves.

-

Kinase Autophosphorylation Assay

To confirm the direct inhibition of Bcr-Abl kinase activity, an ELISA-based autophosphorylation assay was performed on Ba/F3 cells expressing the T315I mutant.

-

Assay Procedure:

-

T315I-Bcr-Abl-Ba/F3 cells were treated with varying concentrations of this compound.

-

Cell lysates were prepared, and the total protein concentration was normalized.

-

The level of phosphorylated Bcr-Abl was quantified using an ELISA assay. A compound that effectively inhibited the cellular kinase autophosphorylation of T315I-Bcr-Abl in Ba/F3 cells demonstrated an IC50 of 243 nM, indicating that the anti-proliferative effects are a direct result of inhibiting the T315I-Abl enzyme.[2]

-

In Vivo Studies

The in vivo efficacy of this compound was evaluated in a murine xenograft model using a Ba/F3 cell line expressing the T315I mutant of Bcr-Abl.

Quantitative In Vivo Data

| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition |

| Bioluminescent Xenograft Mouse Model | T315I-Bcr-Abl-Ba/F3 (with stable luciferase expression) | 10 mg/kg this compound (oral, once daily) | 38% reduction in light emission (T/C) |

| Bioluminescent Xenograft Mouse Model | T315I-Bcr-Abl-Ba/F3 (with stable luciferase expression) | 20 mg/kg this compound (oral, once daily) | 23% reduction in light emission (T/C) |

T/C (Treatment/Control) values indicate a significant reduction in tumor growth compared to untreated control mice.[2]

Experimental Protocols

Murine Bioluminescent Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar strains) were used to prevent rejection of the human-derived cells.

-

Cell Line: A Ba/F3 cell line stably expressing both the T315I-Bcr-Abl fusion protein and luciferase was utilized. The luciferase expression allows for non-invasive, real-time monitoring of tumor burden through bioluminescence imaging.

-

Tumor Implantation:

-

Mice were injected with the T315I-Bcr-Abl-Ba/F3-luciferase cells, typically via tail vein injection to establish a disseminated leukemia-like disease.

-

-

Treatment:

-

Once the tumor burden was established (as determined by bioluminescence imaging), mice were randomized into treatment and control groups.

-

This compound was administered orally once daily at doses of 10 mg/kg and 20 mg/kg.

-

-

Efficacy Assessment:

-

Tumor growth was monitored regularly by measuring the light emission from the luciferase-expressing cells using an in vivo imaging system.

-

The reduction in bioluminescence in the treated groups compared to the control group was used to calculate the percentage of tumor growth inhibition.

-

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor that specifically targets the kinase domain of Bcr-Abl. It is classified as a type-II inhibitor, meaning it binds to and stabilizes the inactive 'DFG-out' conformation of the kinase. This binding mode is crucial for its ability to inhibit the T315I mutant, as the mutation at the gatekeeper residue sterically hinders the binding of type-I inhibitors like imatinib. By locking the kinase in an inactive state, this compound prevents the autophosphorylation of Bcr-Abl and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival in chronic myeloid leukemia (CML).

Bcr-Abl Signaling Pathway and this compound Inhibition

Caption: this compound inhibits the constitutively active Bcr-Abl kinase, blocking downstream pro-survival and proliferative signaling.

Experimental Workflow for In Vivo Efficacy Study

References

Disclaimer: Extensive literature searches did not yield specific information on a compound designated "GNF-6" as a Bcr-Abl inhibitor. It is highly probable that this is a reference to the well-studied GNF series of allosteric Bcr-Abl inhibitors, such as GNF-2 and GNF-5. This guide will therefore focus on the signaling pathways and associated data for these representative GNF compounds.

This technical guide provides a comprehensive overview of the signaling pathways modulated by GNF allosteric inhibitors of the Bcr-Abl kinase. It is intended for researchers, scientists, and drug development professionals working in oncology and kinase inhibitor research.

Core Signaling Pathway: The Bcr-Abl Oncoprotein and its Downstream Effects

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[1][2] Its unregulated kinase activity drives the malignant transformation of hematopoietic stem cells by activating a complex network of downstream signaling pathways, leading to increased cell proliferation, reduced apoptosis, and altered adhesion.

Key downstream pathways activated by Bcr-Abl include:

-

RAS/MAPK Pathway: Bcr-Abl activates the RAS/MAPK pathway, which in turn promotes cell cycle progression and proliferation.[3]

-

PI3K/AKT Pathway: This pathway is crucial for cell survival and is activated by Bcr-Abl to inhibit apoptosis.[3]

-

JAK/STAT Pathway: The JAK/STAT pathway is also activated by Bcr-Abl and contributes to the uncontrolled proliferation of CML cells.[3]

Mechanism of Action of GNF Allosteric Inhibitors

Unlike ATP-competitive inhibitors that bind to the kinase domain's active site, GNF compounds are allosteric inhibitors that bind to the myristoyl pocket of the Abl kinase domain.[4] This binding event induces a conformational change in the Bcr-Abl protein, stabilizing an inactive state and thereby preventing its catalytic activity. This unique mechanism of action allows GNF inhibitors to be effective against certain mutations that confer resistance to traditional ATP-competitive inhibitors.

Quantitative Data: In Vitro Inhibition of Bcr-Abl

The following table summarizes the inhibitory activity of representative GNF compounds against Bcr-Abl.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| GNF-2 | Bcr-Abl (cellular) | Cell Proliferation | 0.14 | |

| GNF-5 | Wild-type Abl | Biochemical | 0.22 | [5][6] |

| GNF-5 | Bcr-Abl (cellular) | Cell Proliferation | ~1 | [7] |

| GNF-5 + Nilotinib | T315I Bcr-Abl | Cell Proliferation | 0.8 (for Nilotinib at 2µM GNF-5) | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Bcr-Abl Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.

Materials:

-

Recombinant Bcr-Abl enzyme

-

Synthetic peptide substrate (e.g., Abltide)

-

ATP (radiolabeled or for use with a detection antibody)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

-

Test compound (GNF inhibitor)

-

96-well plates

-

Phosphorimager or appropriate detection system

Protocol:

-

Prepare a reaction mixture containing the kinase buffer, recombinant Bcr-Abl enzyme, and the peptide substrate in a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a DMSO control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the amount of phosphorylated substrate. This can be done by measuring the incorporation of radiolabeled phosphate using a phosphorimager or by using a phosphospecific antibody in an ELISA-based format.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cell Proliferation Assay (Cell-Based)

This assay assesses the effect of a compound on the growth of Bcr-Abl-dependent cancer cell lines.

Materials:

-

Bcr-Abl positive cell line (e.g., K562, Ba/F3 p210)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum

-

Test compound (GNF inhibitor)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Protocol:

-

Seed the Bcr-Abl positive cells into 96-well plates at a predetermined density.

-

Add the test compound at various concentrations to the wells. Include a DMSO control.

-

Incubate the plates at 37°C in a CO2 incubator for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or luminescence generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell growth inhibition at each compound concentration and determine the IC50 value.

Visualizations

Bcr-Abl Signaling Pathway

Caption: Downstream signaling pathways activated by the Bcr-Abl oncoprotein.

Mechanism of GNF Allosteric Inhibition

Caption: Allosteric inhibition of Bcr-Abl by GNF compounds.

Experimental Workflow: Cell-Based Proliferation Assay

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. google.com [google.com]

- 4. targetedonc.com [targetedonc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

GNF-6: A Preclinical Deep Dive into a Novel BCR-ABL Inhibitor for Drug-Resistant Chronic Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-6 has emerged as a significant preclinical candidate in the pursuit of novel therapeutics for Chronic Myeloid Leukemia (CML), particularly for cases resistant to conventional therapies. This small molecule inhibitor demonstrates potent and selective activity against the BCR-ABL tyrosine kinase, a key driver of CML. Notably, this compound is effective against the T315I "gatekeeper" mutation, a common cause of resistance to first and second-generation ABL kinase inhibitors like imatinib. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation. The included visualizations of its signaling pathway and experimental workflows offer a clear and concise understanding of its therapeutic potential.

Introduction

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results in the expression of the constitutively active BCR-ABL fusion protein. The tyrosine kinase activity of BCR-ABL is central to the pathophysiology of CML, making it a prime target for therapeutic intervention. While the development of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, the emergence of drug resistance, frequently driven by mutations in the ABL kinase domain, remains a significant clinical challenge. The T315I mutation, in particular, confers resistance to most approved TKIs. This compound is a novel, potent, and selective inhibitor of BCR-ABL, demonstrating significant activity against the wild-type enzyme and, crucially, the imatinib-resistant T315I mutant.

Mechanism of Action

This compound is a Type-II kinase inhibitor that targets the inactive "DFG-out" conformation of the ABL kinase domain.[1][2] This mechanism is distinct from Type-I inhibitors, which bind to the active "DFG-in" conformation. By stabilizing the inactive state, this compound prevents the kinase from adopting the active conformation required for substrate phosphorylation and downstream signaling. This mode of action contributes to its high selectivity and its ability to inhibit the T315I mutant, as it does not rely on interactions with the gatekeeper residue for its primary binding. A co-crystal structure of this compound with the ABL kinase domain has confirmed this binding mode.[1][2]

Signaling Pathway

The following diagram illustrates the canonical BCR-ABL signaling pathway and the inhibitory action of this compound.

Caption: BCR-ABL signaling pathway and the inhibitory point of this compound.

Preclinical Data

This compound has been evaluated in a series of preclinical studies to determine its potency, selectivity, and cellular activity. The following tables summarize the key quantitative data from these investigations.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) |

| c-ABL | 90 |

| BCR-ABL | 90 |

| BCR-ABL (T315I) | 590 |

| c-ABL (T334I) | 250 |

Data sourced from commercially available information.

Table 2: Cellular Activity

| Cell Line | Assay | IC50 (nM) |

| Ba/F3 p210 | Proliferation | <5 |

| Ba/F3 p210 T315I | Proliferation | 303 |

| Ba/F3 p210 T315I | Autophosphorylation | 243 |

Data extracted from a key research publication.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for the key experiments cited.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various ABL kinase constructs.

Methodology:

-

Kinase Source: Recombinant human c-ABL and BCR-ABL (wild-type and T315I mutant) enzymes were used.

-

Substrate: A biotinylated peptide substrate (e.g., Abltide) was utilized.

-

Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. The assay measures the phosphorylation of the biotinylated substrate by the kinase.

-

Procedure:

-

The kinase, substrate, and varying concentrations of this compound were incubated in a kinase reaction buffer containing ATP and MgCl2.

-

The reaction was allowed to proceed for a specified time at room temperature.

-

The reaction was stopped by the addition of a detection mix containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

-

After incubation, the TR-FRET signal was measured using a suitable plate reader.

-

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assays

Objective: To assess the effect of this compound on the proliferation of BCR-ABL-dependent cell lines.

Methodology:

-

Cell Lines: Murine pro-B Ba/F3 cells engineered to express either wild-type p210 BCR-ABL or the T315I mutant were used. These cells are dependent on BCR-ABL activity for their proliferation and survival in the absence of IL-3.

-

Assay Principle: A colorimetric assay, such as the MTT or MTS assay, was used to measure cell viability, which is proportional to cell proliferation.

-

Procedure:

-

Cells were seeded in 96-well plates in IL-3-free medium.

-

Cells were treated with a serial dilution of this compound or vehicle control.

-

Plates were incubated for 48-72 hours.

-

The viability reagent (MTT or MTS) was added to each well, and the plates were incubated for an additional 2-4 hours.

-

The absorbance was measured at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: IC50 values were determined from the dose-response curves.

Cellular Autophosphorylation Assays

Objective: To confirm that the anti-proliferative activity of this compound correlates with the inhibition of BCR-ABL kinase activity within the cell.

Methodology:

-

Cell Lines: Ba/F3 cells expressing the T315I BCR-ABL mutant.

-

Assay Principle: Western blotting was used to detect the phosphorylation status of BCR-ABL.

-

Procedure:

-

Cells were treated with various concentrations of this compound for a defined period (e.g., 2-4 hours).

-

Cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was probed with a primary antibody specific for phosphorylated ABL (p-ABL) and a primary antibody for total ABL as a loading control.

-

Following incubation with appropriate secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The intensity of the p-ABL bands was quantified and normalized to the total ABL bands to determine the IC50 for inhibition of autophosphorylation.[2]

Experimental Workflow Visualization

The following diagram provides a high-level overview of the experimental workflow for evaluating this compound.

References

The GNF-6 Family of Inhibitors: A Technical Guide to PORCN-Targeted Wnt Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A promising therapeutic strategy involves the inhibition of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion and activity of all Wnt ligands. This technical guide provides an in-depth overview of the GNF-6 family of inhibitors, a group of potent and selective PORCN inhibitors developed by the Genomics Institute of the Novartis Research Foundation (GNF). The family is exemplified by key compounds such as GNF-6231. This document details their mechanism of action, summarizes key quantitative data, outlines experimental protocols for their evaluation, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to the Wnt Signaling Pathway and PORCN Inhibition

The Wnt signaling cascade is a complex network of proteins that plays a crucial role in embryonic development and tissue homeostasis. The canonical Wnt/β-catenin pathway is particularly well-characterized in the context of cancer. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor initiates a signaling cascade that leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival.[1]

A critical step in the activation of this pathway is the post-translational modification of Wnt ligands by PORCN. This enzyme catalyzes the palmitoylation of Wnt proteins, a modification that is essential for their secretion and subsequent interaction with FZD receptors.[2][3] By inhibiting PORCN, the this compound family of compounds effectively blocks the secretion of all Wnt ligands, thereby shutting down both canonical and non-canonical Wnt signaling.[2][4] This mechanism offers a powerful therapeutic approach for treating Wnt-driven cancers.

The this compound Family of PORCN Inhibitors

The "this compound family" is a term used here to describe a series of potent PORCN inhibitors originating from GNF. The most well-documented member of this family is GNF-6231. These small molecules have demonstrated high potency and selectivity for PORCN, leading to significant anti-tumor efficacy in preclinical models.

Mechanism of Action

The primary mechanism of action for the this compound family of inhibitors is the direct inhibition of the enzymatic activity of PORCN. By binding to PORCN, these inhibitors prevent the palmitoylation of Wnt ligands, which in turn blocks their secretion from Wnt-producing cells. This leads to a reduction in the concentration of active Wnt ligands in the cellular microenvironment, thereby preventing the activation of Wnt signaling in neighboring cells.[2][4]

Quantitative Data

The following tables summarize the available quantitative data for key PORCN inhibitors from GNF and related compounds.

Table 1: In Vitro Potency of PORCN Inhibitors

| Compound | Target | Assay | IC50 (nM) | Reference |

| GNF-6231 | PORCN | Enzyme Activity | 0.8 | [4][5] |

| GNF-1331 | PORCN | Radioligand Binding | - | [3] |

| LGK974 | PORCN | Wnt Signaling Reporter | 0.4 | [3] |

| LGK974 | PORCN | Radioligand Binding ([3H]-GNF-1331 displacement) | 1 | [3] |

| ETC-159 | PORCN | β-catenin Reporter | 2.9 | [6] |

| ETC-131 | PORCN | β-catenin Reporter | 0.5 | [6] |

Table 2: In Vivo Efficacy of GNF-6231

| Animal Model | Tumor Type | Dosing | Outcome | Reference |

| Mouse | MMTV-WNT1 Xenograft | 0.3 - 3 mg/kg, p.o., daily for 2 weeks | Dose-dependent tumor regression | [4] |

| Mouse | Myocardial Infarction Model | 5 mg/kg, i.v., daily for 6 days | Reduced myocardial infarction area | [4] |

Experimental Protocols

Wnt Signaling Reporter Assay (STF Assay)

This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.

Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple TCF/LEF binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of Wnt signaling.

Protocol:

-

Cell Culture: Co-culture TM3 Wnt-Luc cells (expressing the luciferase reporter) and L-cell Wnt3A cells (secreting Wnt3a) in a 384-well plate with DMEM supplemented with 2% (v/v) FBS.

-

Compound Treatment: Add varying concentrations of the test compound (e.g., GNF-6231) to the co-culture.

-

Incubation: Incubate the plate for 24 hours.

-

Luciferase Assay: Measure the firefly luciferase activity using a commercial assay system (e.g., Bright-Glo Luciferase Assay System).

-

Data Analysis: The IC50 value is determined as the concentration of the compound that reduces the luminescence signal by 50%. Experiments are typically performed in triplicate.

MMTV-WNT1 Xenograft Tumor Model

This in vivo model is used to assess the anti-tumor efficacy of Wnt pathway inhibitors.

Principle: The Mouse Mammary Tumor Virus (MMTV) promoter is used to drive the expression of the Wnt1 oncogene, leading to the development of mammary tumors in mice.[7][8] This model provides a robust system to evaluate the efficacy of compounds that target the Wnt signaling pathway.

Protocol:

-

Animal Model: Utilize nude mice bearing MMTV-WNT1 xenograft tumors.

-

Compound Administration: Administer the test compound (e.g., GNF-6231) via oral gavage at specified doses (e.g., 3 mg/kg).

-

Treatment Schedule: Treat the animals once daily for a defined period (e.g., 2 weeks).

-

Tumor Measurement: Monitor tumor volume regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, collect tumor and tissue samples to assess target engagement. This can be done by measuring the mRNA levels of Wnt target genes, such as Axin2, using qRT-PCR.

-

Data Analysis: Compare tumor growth in the treated group to a vehicle-treated control group to determine the anti-tumor efficacy.

Off-Target Effects and Selectivity

GNF-6231 has been shown to be highly selective for PORCN. In a broad panel of over 200 off-targets, including GPCRs, kinases, proteases, transporters, ion channels, and nuclear receptors, GNF-6231 showed no significant activity at concentrations up to 10 µM. Additionally, it exhibited IC50 values greater than 10 µM for all tested CYP isoforms (2C9, 2D6, 3A4), suggesting a low potential for drug-drug interactions mediated by these enzymes.[9]

Conclusion

The this compound family of PORCN inhibitors, represented by compounds like GNF-6231, are potent and selective modulators of the Wnt signaling pathway. Their mechanism of action, which involves the inhibition of Wnt ligand secretion, provides a promising avenue for the treatment of Wnt-driven cancers. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into this class of inhibitors is warranted to fully elucidate their therapeutic potential.

References

- 1. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PORCN inhibitors and how do they work? [synapse.patsnap.com]

- 3. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Wnt addiction of genetically defined cancers reversed by PORCN inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The MMTV-Wnt1 murine model produces two phenotypically distinct subtypes of mammary tumors with unique therapeutic responses to an EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of MMTV-Wnt-1 transgenic mice for studying the genetic basis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleck.co.jp [selleck.co.jp]

Methodological & Application

GNF-6231: Application Notes and Experimental Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF-6231 is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, GNF-6231 effectively blocks all Wnt signaling pathways, which are crucial in various developmental processes and are often dysregulated in cancer. These application notes provide detailed protocols for the use of GNF-6231 in cell culture experiments to study its effects on Wnt signaling and cell viability.

Mechanism of Action

GNF-6231 targets the PORCN enzyme located in the endoplasmic reticulum. PORCN is responsible for the addition of a palmitoleoyl group to a conserved serine residue on Wnt proteins. This lipid modification is critical for the binding of Wnt ligands to their carrier protein, Wntless (Wls), and their subsequent secretion from the cell. By inhibiting PORCN, GNF-6231 prevents Wnt palmitoylation, leading to the retention of Wnt ligands in the endoplasmic reticulum and a subsequent blockade of both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways in an autocrine and paracrine manner.

Data Presentation

Quantitative Data for GNF-6231

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (PORCN) | 0.8 nM | Cell-free enzyme assay | [1] |

| IC₅₀ (Wnt/β-catenin signaling) | ~5 nM | HEK293-STF Luciferase Reporter Assay | [2] |

| IC₅₀ (Cell Viability) | Varies by cell line (typically in the µM range for non-Wnt addicted lines) | Various Cancer Cell Lines | [3] |

| Effective Concentration (Axin2 mRNA reduction) | 100 nM | Wnt3a overexpressing cardiac cells | [4] |

Experimental Protocols

Preparation of GNF-6231 Stock Solution

Materials:

-

GNF-6231 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of GNF-6231 in DMSO. For example, for a compound with a molecular weight of 448.49 g/mol , dissolve 4.48 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to 6 months.

Wnt Signaling Reporter Assay (HEK293-STF Cell Line)

This protocol utilizes the HEK293-STF cell line, which contains a stably integrated SuperTOP-Flash (STF) reporter construct. This reporter drives the expression of firefly luciferase in response to the activation of the canonical Wnt/β-catenin signaling pathway.

Materials:

-

HEK293-STF cells (or other suitable Wnt reporter cell line)

-

DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Wnt3a conditioned medium or recombinant Wnt3a protein

-

GNF-6231 stock solution (10 mM)

-

White, opaque 96-well plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Protocol:

-

Seed HEK293-STF cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM.

-

Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.

-

The next day, prepare serial dilutions of GNF-6231 in complete DMEM. A typical concentration range to test would be from 1 nM to 10 µM.

-

Pre-treat the cells with the desired concentrations of GNF-6231 for 1 hour. Include a DMSO vehicle control.

-

Stimulate the cells with Wnt3a conditioned medium (e.g., a 1:1 mixture with fresh medium) or recombinant Wnt3a (e.g., 100 ng/mL final concentration).

-

Incubate the plate for an additional 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Allow the plate to equilibrate to room temperature for 10-15 minutes.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Normalize the luciferase readings to a control for cell viability if necessary (e.g., using a CellTiter-Glo® assay on a parallel plate).

Quantitative PCR (qPCR) for Axin2 Expression

This protocol measures the mRNA expression of AXIN2, a well-established downstream target gene of the canonical Wnt/β-catenin signaling pathway.

Materials:

-

Cells of interest (e.g., a Wnt-responsive cell line)

-

6-well plates

-

Wnt3a conditioned medium or recombinant Wnt3a protein

-

GNF-6231 stock solution (10 mM)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for AXIN2 and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Pre-treat the cells with GNF-6231 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 1 hour. Include a DMSO vehicle control.

-

Stimulate the cells with Wnt3a for 6-24 hours.

-

Harvest the cells and extract total RNA using a commercially available kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for AXIN2 and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in AXIN2 expression.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of GNF-6231 on cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium for the chosen cell lines

-

GNF-6231 stock solution (10 mM)

-

96-well clear tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density appropriate for the cell line (e.g., 5,000 cells/well).

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a range of GNF-6231 concentrations (e.g., 0.1 µM to 50 µM) for 48-72 hours. Include a DMSO vehicle control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5][6]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Visualizations

Caption: Mechanism of action of GNF-6231.

Caption: General experimental workflow for GNF-6231.

References

Application Notes and Protocols for GNF-6 in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF-6 is a potent, ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase.[1] It has demonstrated significant activity against the wild-type enzyme and is particularly effective against the T315I "gatekeeper" mutation, a common source of resistance to other Bcr-Abl inhibitors like imatinib.[1] This document provides detailed protocols for utilizing this compound in both biochemical and cellular kinase assays to assess its inhibitory activity and effects on cell proliferation. The methodologies outlined are based on established practices for characterizing kinase inhibitors of the GNF compound series.

Data Presentation

The inhibitory activity of this compound and related GNF compounds against Abl kinase variants is summarized below. This data is crucial for designing experiments and interpreting results.

| Compound | Target Kinase | IC50 (µM) | Assay Type |

| This compound | c-Abl-T334I | 0.25 | Biochemical |

| Bcr-Abl | 0.09 | Biochemical | |

| Bcr-Abl-T315I | 0.590 | Biochemical | |

| GNF-2 | Bcr-Abl | 0.267 | Cellular (Phosphorylation) |

| Ba/F3.p210 | 0.138 | Cellular (Proliferation) | |

| K562 | 0.273 | Cellular (Proliferation) | |

| SUP-B15 | 0.268 | Cellular (Proliferation) | |

| GNF-5 | Bcr-Abl | 0.220 | Biochemical |

| GNF-7 | c-Abl | 0.133 | Biochemical |

| Bcr-Abl-T315I | 0.061 | Biochemical |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.

Caption: General workflow for a biochemical kinase inhibition assay.

Experimental Protocols

Protocol 1: Biochemical Bcr-Abl Kinase Assay

This protocol describes an in vitro assay to determine the IC50 value of this compound against recombinant Bcr-Abl kinase. A common method is a coupled enzyme system that measures ATP depletion.

Materials:

-

Recombinant Bcr-Abl enzyme (and T315I mutant)

-

Kinase substrate (e.g., a biotinylated peptide)

-

This compound

-

ATP

-

Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

White, opaque 96- or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in kinase buffer to create a range of concentrations for the dose-response curve (e.g., 100 µM to 1 nM).

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted this compound solutions to the wells of the assay plate. Include wells with DMSO only as a no-inhibitor control.

-

Add 10 µL of the Bcr-Abl enzyme solution (at a pre-determined optimal concentration) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

-

-

Kinase Reaction:

-

Prepare a solution of the kinase substrate and ATP in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well. The final ATP concentration should be at or near its Km for the enzyme.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes).

-

-

Signal Detection (using ADP-Glo™ as an example):

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Plot the kinase activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Cellular Assay for Bcr-Abl Inhibition

This protocol uses a cell-based assay to measure the effect of this compound on the proliferation of Bcr-Abl-positive cell lines (e.g., Ba/F3 cells engineered to express Bcr-Abl).

Materials:

-

Bcr-Abl expressing cell line (e.g., Ba/F3-p210, Ba/F3-p210-T315I)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Sterile, clear-bottom 96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Luminometer

Procedure:

-

Cell Plating:

-

Harvest and count the Bcr-Abl expressing cells.

-

Resuspend the cells in fresh culture medium to a density of approximately 1 x 10⁵ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add 100 µL of the diluted this compound solutions to the appropriate wells. Include wells with medium and DMSO as controls.

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate for 48-72 hours in a CO₂ incubator.

-

-

Cell Viability Measurement (using CellTiter-Glo® as an example):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the DMSO-treated control.

-

Plot the percent viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Conclusion

This compound is a valuable tool for studying Bcr-Abl kinase activity, particularly in the context of drug resistance. The protocols provided here offer a framework for characterizing its inhibitory potential in both biochemical and cellular settings. Researchers should optimize assay conditions, such as enzyme and substrate concentrations and incubation times, for their specific experimental setup to ensure robust and reproducible results.

References

Application Notes and Protocols for GNF-6 Dosage and Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF-6 is a potent and selective allosteric inhibitor of the Abelson (ABL) kinase. Unlike ATP-competitive inhibitors that bind to the kinase active site, this compound binds to the myristoyl pocket of ABL kinase, inducing a conformational change that locks the kinase in an inactive state. This distinct mechanism of action offers potential advantages, including activity against some mutations that confer resistance to traditional ATP-competitive inhibitors. These notes provide detailed protocols and data for the administration of this compound and its closely related analog, GNF-2, in murine models, intended to guide researchers in preclinical studies.

While specific in vivo dosage and administration data for this compound in mice is limited in publicly available literature, extensive research has been conducted on its analog, GNF-2. Given their structural and functional similarities as allosteric ABL kinase inhibitors, the following data and protocols for GNF-2 serve as a strong starting point for designing in vivo studies with this compound. It is strongly recommended that researchers perform initial dose-response and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental goals.

Quantitative Data Summary

The following tables summarize in vivo and in vitro data for GNF-2, which can be used as a reference for initiating studies with this compound.

Table 1: In Vivo Dosage of GNF-2 in Mice

| Parameter | Value | Mouse Model | Application | Source |

| Dose | 1 and 10 mg/kg | Not specified | Inflammatory Pain | [1] |

| Dose | 10 mg/kg | Not specified | Diabetic Neuropathy | [1] |

| Dose | 10 mg/kg | LPS-induced bone destruction | Bone Loss | [2] |

| Administration Route | Intraperitoneal (i.p.) | LPS-induced bone destruction | Bone Loss | [2] |

| Dosing Schedule | Daily for 8 days | LPS-induced bone destruction | Bone Loss | [2] |

Table 2: In Vitro Potency of GNF-2

| Parameter | Value | Cell Line | Assay | Source |

| IC₅₀ | 267 nM | - | Bcr-Abl Kinase Assay | [1] |

| IC₅₀ | 138 nM | Ba/F3 | Cell Proliferation | [2] |

| IC₅₀ | 273 nM | K562 | Cell Proliferation | [2] |

| IC₅₀ | 268 nM | SUP-B15 | Cell Proliferation | [2] |

Table 3: Solubility of GNF-2

| Solvent | Concentration | Source |

| DMF | 25 mg/mL | [1] |

| DMSO | 10 mg/mL | [1] |

| Ethanol | 0.25 mg/mL | [1] |

| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1] |

Signaling Pathway

This compound and GNF-2 are allosteric inhibitors of the ABL kinase, a key component in the Bcr-Abl signaling pathway, which is constitutively active in certain leukemias.

Caption: this compound binds to the myristoyl pocket of Bcr-Abl, inducing an inactive conformation and blocking downstream signaling.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice

This protocol is based on the effective administration of GNF-2 in mouse models.[2][3]

Materials:

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Animal balance

Procedure:

-

Preparation of this compound Formulation:

-

Based on the solubility of GNF-2, a vehicle of DMSO and PEG400 is recommended. A common formulation is 10% DMSO, 40% PEG400, and 50% saline.

-

Calculate the required amount of this compound for the desired dose (e.g., 10 mg/kg) and the number of mice.

-

Dissolve the this compound powder in DMSO first by vortexing.

-

Add PEG400 and vortex until the solution is clear.

-

Add saline to the final volume and vortex thoroughly.

-

Prepare the formulation fresh daily and protect it from light.

-

-

Animal Dosing:

-

Weigh each mouse accurately before dosing to calculate the precise volume of the this compound formulation to be administered. The injection volume should typically be 5-10 µL/g of body weight.

-

Gently restrain the mouse by scruffing the neck to expose the abdomen.

-

Tilt the mouse slightly downwards on one side.

-

Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

Aspirate briefly to ensure the needle is not in a blood vessel or organ.

-

Inject the this compound formulation slowly.

-

Withdraw the needle and return the mouse to its cage.

-

-

Monitoring:

-

Observe the mice for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress, for at least 2 hours post-injection and daily thereafter.

-

Record body weights daily.

-

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol is a suggested starting point based on formulations for similar small molecule inhibitors.

Materials:

-

This compound compound

-

Carboxymethylcellulose sodium (CMC-Na)

-

Sterile water

-

Mortar and pestle or homogenizer

-

Oral gavage needles (flexible or rigid, appropriate size for mice)

-

Syringes

Procedure:

-

Preparation of this compound Suspension:

-

A formulation of 0.5% to 1% CMC-Na in sterile water can be used as a vehicle.

-

Weigh the required amount of this compound.

-

Triturate the this compound powder with a small amount of the CMC-Na solution to form a paste.

-

Gradually add the remaining CMC-Na solution while mixing continuously to create a homogenous suspension. A concentration of 1-5 mg/mL is a reasonable starting point.

-

Continuously stir the suspension during dosing to ensure uniform delivery.

-

-

Animal Dosing:

-

Weigh each mouse to determine the correct volume of the suspension to administer. The gavage volume should not exceed 10 µL/g of body weight.

-

Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.

-

Gently insert the gavage needle into the esophagus and advance it into the stomach.

-

Administer the suspension slowly.

-

Carefully remove the gavage needle and return the mouse to its cage.

-

-

Monitoring:

-

Monitor the mice for any signs of distress, such as coughing or difficulty breathing, which could indicate improper gavage technique.

-

Record body weights and observe for any signs of toxicity daily.

-

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo efficacy study using this compound in a mouse xenograft model.

References

- 1. Treatment of Obesity Through Glial Cell-Derived Neurotrophic Factor Lipid Nanoparticle Delivery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

GNF-6 solubility and preparation for experiments

Application Notes and Protocols: GNF-7

A Note on the Topic: Initial searches for "GNF-6" did not yield a specific, well-characterized compound. The "GNF" prefix is commonly used for compounds developed by the Genomics Institute of the Novartis Research Foundation. Therefore, this document focuses on a well-documented GNF compound, GNF-7 , a potent Bcr-Abl inhibitor, to fulfill the user's request for detailed application notes and protocols.

Introduction

GNF-7 is a potent, type-II kinase inhibitor of Bcr-Abl, including its T315I "gatekeeper" mutant, which confers resistance to many other Bcr-Abl inhibitors.[1][2] It also shows inhibitory activity against other kinases such as ACK1 and germinal center kinase (GCK).[1][3] GNF-7 has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo tumor models, making it a valuable tool for cancer research and drug development. These application notes provide detailed information on the solubility of GNF-7, its preparation for experiments, and protocols for its use in both in vitro and in vivo settings.

Data Presentation

GNF-7 Solubility

The solubility of GNF-7 in common laboratory solvents is summarized in the table below. This information is critical for the preparation of stock solutions and experimental media.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 20 - 27.38[1][4][5] | 36.52 - 50[1][4][5] | The primary solvent for stock solutions. |

| Water | Insoluble[5] | Insoluble | Not suitable for preparing aqueous solutions. |

| Ethanol | Insoluble[5] | Insoluble | Not suitable for preparing solutions. |

Note: The molecular weight of GNF-7 is 547.53 g/mol .[1]

Signaling Pathway

GNF-7 primarily targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). The Bcr-Abl signaling pathway is a complex network that promotes cell proliferation and survival while inhibiting apoptosis.

Caption: The Bcr-Abl signaling pathway and the inhibitory action of GNF-7.

Experimental Protocols

Preparation of GNF-7 Stock Solution

Objective: To prepare a high-concentration stock solution of GNF-7 for subsequent dilution in experimental media.

Materials:

-

GNF-7 powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Protocol:

-

Aseptically weigh the desired amount of GNF-7 powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL or 36.52 mM).[4][5]

-

Vortex the solution until the GNF-7 is completely dissolved. Gentle warming (e.g., 37°C) may be used to aid dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[6]

In Vitro Cell-Based Assay Protocol

Objective: To evaluate the effect of GNF-7 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., Bcr-Abl expressing cells)

-

Complete cell culture medium

-

GNF-7 stock solution (in DMSO)

-

96-well cell culture plates

-

Cell proliferation assay reagent (e.g., MTT, WST-1)

-

Multichannel pipette

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of GNF-7 in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration in the media is consistent across all treatments and does not exceed a cytotoxic level (typically ≤ 0.5%).

-

Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of GNF-7. Include a vehicle control (media with the same final concentration of DMSO).

-

Incubate the plate for the desired experimental duration (e.g., 48-72 hours).

-

At the end of the incubation period, assess cell viability using a suitable cell proliferation assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the cell viability against the log of the GNF-7 concentration.

Caption: A typical workflow for an in vitro cell proliferation assay with GNF-7.

In Vivo Mouse Xenograft Model Protocol

Objective: To assess the anti-tumor efficacy of GNF-7 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells for injection

-

GNF-7

-

Vehicle for in vivo formulation (e.g., 0.5% carboxymethylcellulose sodium)

-

Gavage needles

-

Calipers

Protocol:

-

Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the GNF-7 formulation for oral administration. A common formulation is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).[4]

-

Administer GNF-7 orally (p.o.) to the treatment group at the desired dose (e.g., 10-20 mg/kg) and frequency (e.g., daily).[2][4] Administer the vehicle alone to the control group.

-

Monitor the tumor size regularly by measuring with calipers and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Caption: A general workflow for an in vivo mouse xenograft study with GNF-7.

References

Application Notes and Protocols: Western Blot Analysis of GNF-6 Treated Cells

Audience: Researchers, scientists, and drug development professionals.

Note on GNF-6: The specific target and mechanism of action for a compound designated "this compound" are not broadly documented in publicly available scientific literature. Therefore, this protocol provides a robust, general framework for performing Western blot analysis on cells treated with any experimental compound. The included signaling pathway and protein targets for the NF-κB pathway serve as a relevant and illustrative example, as this pathway is a frequent subject of investigation in drug development.

Data Presentation

Quantitative data from Western blot experiments should be organized to clearly display the effects of the treatment. Densitometry analysis of the protein bands is used to determine the relative abundance of the target protein. Normalization to a loading control is crucial for accurate comparison between samples.[1]

Table 1: Densitometric Analysis of Target Protein Expression Following this compound Treatment. This table template can be used to summarize the quantitative results from a Western blot experiment.

| Target Protein | Treatment Condition (this compound) | Densitometry (Target Protein) | Densitometry (Loading Control) | Normalized Intensity* | Fold Change vs. Control |

| Phospho-p65 | Control (0 µM) | Value | Value | Value | 1.0 |

| Phospho-p65 | 1 µM, 1 hr | Value | Value | Value | Value |

| Phospho-p65 | 10 µM, 1 hr | Value | Value | Value | Value |

| p65 (Total) | Control (0 µM) | Value | Value | Value | 1.0 |

| p65 (Total) | 1 µM, 1 hr | Value | Value | Value | Value |

| p65 (Total) | 10 µM, 1 hr | Value | Value | Value | Value |

| IκBα | Control (0 µM) | Value | Value | Value | 1.0 |

| IκBα | 1 µM, 1 hr | Value | Value | Value | Value |

| IκBα | 10 µM, 1 hr | Value | Value | Value | Value |

*Normalized Intensity = (Densitometry of Target Protein) / (Densitometry of Loading Control)

Signaling Pathway Diagram: NF-κB Activation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[2][3] Many therapeutic compounds are designed to modulate this pathway. The diagram below illustrates the canonical NF-κB activation cascade, which is a common pathway to investigate with Western blotting.

Caption: Canonical NF-κB signaling pathway activated by TNFα.

Experimental Protocol: Western Blotting

This protocol details the steps for analyzing protein expression in this compound treated cells, from sample preparation to detection.

Materials and Reagents

-

Phosphate-Buffered Saline (PBS), ice-cold

-